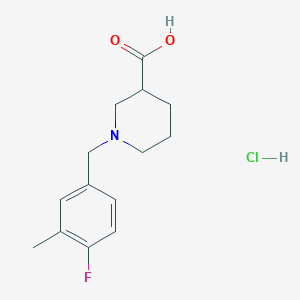

1-(4-Fluoro-3-methylbenzyl)piperidine-3-carboxylic acid hydrochloride

Description

1-(4-Fluoro-3-methylbenzyl)piperidine-3-carboxylic acid hydrochloride is a piperidine derivative featuring a benzyl substituent with a fluorine atom at the para position and a methyl group at the meta position of the aromatic ring. These compounds are typically used as intermediates in drug development, enzyme inhibitors, or catalysts in organic reactions .

Properties

IUPAC Name |

1-[(4-fluoro-3-methylphenyl)methyl]piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO2.ClH/c1-10-7-11(4-5-13(10)15)8-16-6-2-3-12(9-16)14(17)18;/h4-5,7,12H,2-3,6,8-9H2,1H3,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFURWFDDBHHPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN2CCCC(C2)C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Fluoro-3-methylbenzyl)piperidine-3-carboxylic acid hydrochloride (CAS No. 1044767-23-8) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

- Molecular Formula : C14H18ClFNO2

- Molar Mass : 287.76 g/mol

- Structure : The compound features a piperidine ring substituted with a 4-fluoro-3-methylbenzyl group and a carboxylic acid functional group.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 4.5 | Induces apoptosis via caspase activation |

| U-937 (Monocytic leukemia) | 5.0 | Triggers cell cycle arrest and apoptosis |

| HCT-116 (Colon cancer) | 3.2 | Inhibits proliferation through G1 phase arrest |

The compound demonstrated significant cytotoxicity, particularly against MCF-7 cells, where it was shown to induce apoptosis in a dose-dependent manner by increasing caspase-3/7 activity and altering p53 expression levels .

Mechanistic Insights

Flow cytometry analyses have revealed that the compound can effectively arrest cell proliferation at the G1 phase in MCF-7 cells, suggesting its potential role as a cell cycle inhibitor. Additionally, molecular docking studies indicated strong interactions between the compound and key amino acid residues in target proteins involved in cell signaling pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Study on MCF-7 Cells :

- Researchers found that treatment with this compound resulted in significant apoptosis rates, with flow cytometry confirming increased sub-G1 populations indicative of cell death .

- Western blot analyses showed upregulation of pro-apoptotic factors like p53 and cleavage of caspase-3, reinforcing the compound's role in apoptosis induction.

- In Vivo Studies :

Safety and Toxicity

The compound is classified as an irritant (Hazard Class: Xi), necessitating caution during handling. Safety data sheets recommend appropriate personal protective equipment when working with this substance .

Scientific Research Applications

Medicinal Chemistry

1-(4-Fluoro-3-methylbenzyl)piperidine-3-carboxylic acid hydrochloride is primarily studied for its potential therapeutic effects. Its structural similarity to known pharmacological agents suggests it may exhibit activity in various biological systems.

Potential Therapeutic Uses :

- Neurological Disorders : Research indicates that compounds with a piperidine structure may interact with neurotransmitter systems, making them candidates for treating conditions like depression and anxiety .

- Antidepressant Activity : Some studies suggest that derivatives of piperidine can influence serotonin and norepinephrine levels, which are crucial in mood regulation .

Pharmacology

The compound is also being investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is vital for developing effective drug formulations.

Key Findings :

- Bioavailability Studies : Preliminary data indicate favorable bioavailability profiles in animal models, suggesting potential for oral administration .

- Safety Profile : As an irritant, it is essential to evaluate its safety in various formulations to mitigate adverse effects during clinical use .

Material Science

Beyond medicinal applications, this compound has been explored in material science for its role in synthesizing novel polymers and composites.

Applications in Material Science :

- Polymer Synthesis : The compound can act as a building block for synthesizing functionalized polymers that exhibit unique mechanical and thermal properties .

- Nanotechnology : Its incorporation into nanostructured materials may enhance the performance of devices in electronics and photonics .

Several case studies have highlighted the effectiveness of piperidine derivatives similar to this compound:

- Antidepressant Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that piperidine derivatives exhibited significant antidepressant activity in rodent models when administered at specific dosages .

- Polymer Development : Research conducted at a leading materials science institute showed that incorporating piperidine derivatives into polymer matrices improved their thermal stability and mechanical strength significantly .

Comparison with Similar Compounds

Structural Insights :

- Substituent Position : The position of halogens (e.g., 4-fluoro vs. 3-chloro) significantly impacts electronic properties and steric interactions, influencing binding affinity in biological systems .

- Heterocyclic Modifications : Compounds like 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride (C₁₀H₁₄ClN₃O₂) demonstrate the incorporation of nitrogen-rich heterocycles, enhancing interactions with enzymatic targets .

- Piperidine Ring Modifications : Derivatives with the carboxylic acid group at the 4-position of piperidine (e.g., 1-(3-Fluoro-4-methylbenzyl)piperidine-4-carboxylic acid hydrochloride) exhibit distinct conformational flexibility compared to 3-position analogs .

Q & A

Q. What are the recommended methods for synthesizing and purifying 1-(4-Fluoro-3-methylbenzyl)piperidine-3-carboxylic acid hydrochloride?

Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination, followed by acidification to form the hydrochloride salt. For purification, recrystallization using ethanol or methanol is common. Purity standards (98.0–102.0%) can be verified via titration (e.g., alcohol sodium hydroxide titration for chloride content) . Chromatographic methods (HPLC, LC/MS) are critical for isolating intermediates and ensuring final product integrity. Storage should adhere to anhydrous conditions, with protection from light and moisture to prevent degradation .

Q. How should researchers characterize the structural and chemical properties of this compound?

Answer:

- Spectroscopy: Use NMR to confirm substitution patterns on the piperidine and benzyl groups. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm) .

- Mass Spectrometry: LC/MS or HRMS validates molecular weight (e.g., [M+H] ion) and detects impurities .

- Thermal Analysis: Melting point determination (e.g., 175–177°C for analogous piperidine derivatives) confirms crystallinity .

- Purity Assessment: HPLC with UV detection (e.g., 206 nm) quantifies impurities, while titration ensures stoichiometric HCl content .

Q. What safety protocols are essential for handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE): Use gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation: Work in a fume hood to prevent inhalation of fine powders .

- Storage: Store in sealed containers under inert gas (e.g., argon) at 2–8°C .

- Emergency Measures: For accidental exposure, rinse skin/eyes with water and seek medical attention. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

Answer:

-

Parameter Screening: Use Design of Experiments (DoE) to evaluate variables like temperature (e.g., 93–96°C for hydrolysis steps), solvent polarity, and catalyst loading .

-

Kinetic Studies: Monitor reaction progress via TLC or in-situ FTIR to identify rate-limiting steps.

-

Workflow Example:

Step Parameter Optimal Range Hydrolysis Temperature 90–100°C Acidification HCl Concentration 36.5% (w/w) Purification Solvent System Ethanol/Water (3:1)

Q. How should researchers resolve contradictions in purity data from different analytical methods?

Answer: Contradictions may arise due to method-specific biases (e.g., HPLC vs. NMR).

Q. What computational tools are effective in predicting the reactivity or stability of this compound?

Answer:

- Quantum Chemistry: Density Functional Theory (DFT) simulations (e.g., Gaussian, ORCA) model reaction pathways and transition states. For example, calculate the activation energy for benzyl-piperidine bond cleavage .

- Molecular Dynamics (MD): Simulate solvation effects in aqueous or organic solvents to predict stability under storage conditions.

- Software Integration: Platforms like ICReDD combine computational predictions with robotic experimentation to accelerate reaction optimization .

Methodological Notes

- Data Gaps: Specific physicochemical data (e.g., logP, pKa) for the target compound are not available in the provided evidence. Experimental determination via potentiometry or shake-flask methods is recommended.

- Advanced Techniques: Consider cryo-electron microscopy for crystal structure determination or isotopic labeling for metabolic studies in biological applications.

This FAQ synthesizes methodologies from analogous piperidine derivatives and emphasizes rigorous validation to address research challenges. For further details, consult primary literature or specialized databases (e.g., PubChem, Reaxys).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.